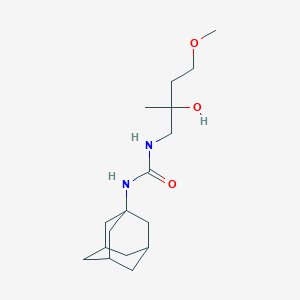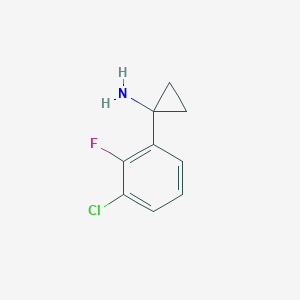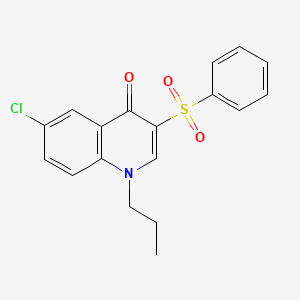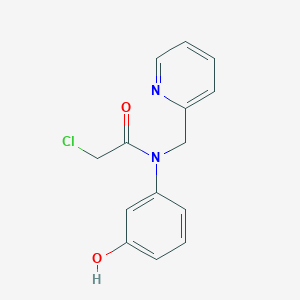
2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide, also known as CHA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, this compound has been found to improve glucose metabolism and insulin sensitivity. In neurological disorder research, this compound has been investigated for its neuroprotective effects and potential as a treatment for Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In cancer cells, this compound has been shown to inhibit the Akt/mTOR signaling pathway and induce the expression of pro-apoptotic proteins. In diabetes research, this compound has been found to activate the AMPK signaling pathway and increase glucose uptake. In neurological disorder research, this compound has been shown to inhibit the formation of amyloid-beta plaques and reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been found to induce apoptosis, inhibit cell cycle progression, and reduce cell migration and invasion. In diabetes research, this compound has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation. In neurological disorder research, this compound has been shown to have neuroprotective effects, improve cognitive function, and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, this compound also has some limitations, such as its instability in acidic conditions and its potential to form insoluble aggregates.
Orientations Futures
There are several future directions for 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide research, including the development of more potent and selective analogs, the investigation of this compound's effects on other signaling pathways and cellular processes, and the evaluation of this compound's potential as a therapeutic agent in animal models and clinical trials. Additionally, the use of this compound as a tool compound for chemical biology studies and drug discovery efforts is an area of growing interest.
In conclusion, this compound is a chemical compound that has shown promise in scientific research for its potential therapeutic applications in various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new treatments for cancer, diabetes, and neurological disorders.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide involves the reaction of 2-chloro-N-(pyridin-2-ylmethyl)acetamide with 3-hydroxybenzaldehyde in the presence of a base. The resulting product is then purified through recrystallization.
Propriétés
IUPAC Name |
2-chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-9-14(19)17(10-11-4-1-2-7-16-11)12-5-3-6-13(18)8-12/h1-8,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBWQQDIFUYZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=CC(=CC=C2)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

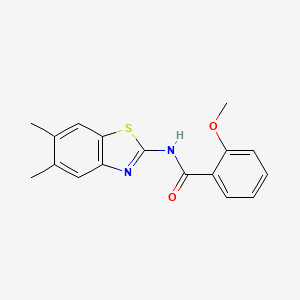
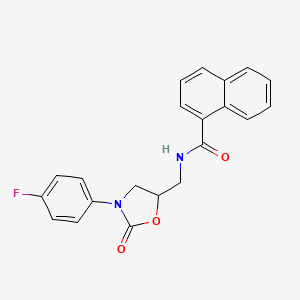
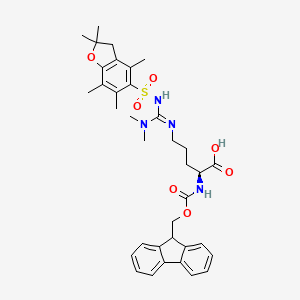


![2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide](/img/structure/B2841487.png)
![Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2841488.png)


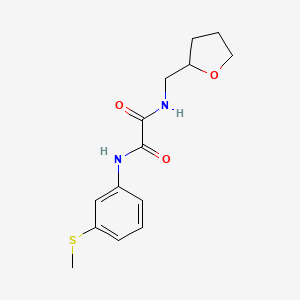
![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2841496.png)
